4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-25-17-6-7-18-16(11-21(24)26-19(18)12-17)10-20(23)22-9-8-14-4-2-3-5-15(14)13-22/h2-7,11-12H,8-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTKJNFMVJQDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-2H-chromen-2-one with a suitable isoquinoline derivative under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
The compound is a derivative of 3,4-dihydroisoquinoline, which has been identified as a positive allosteric modulator of the dopamine D1 receptor. This modulation is significant for the treatment of several neurodegenerative disorders:
- Parkinson's Disease : The compound shows promise in alleviating motor symptoms associated with Parkinson's disease by enhancing dopaminergic signaling. Its mechanism involves improving cognitive functions and reducing symptoms such as akinesia and bradykinesia, which are prevalent in patients with this condition .
- Schizophrenia : Research indicates that compounds with similar structures can aid in managing cognitive impairments and negative symptoms in schizophrenia. The modulation of dopamine receptors is crucial for addressing these symptoms effectively .
- Alzheimer's Disease : The potential application in Alzheimer's disease treatment is also noteworthy, particularly concerning cognitive impairment associated with the disease. Compounds that enhance dopamine receptor activity may help mitigate some cognitive deficits seen in Alzheimer’s patients .
Oncology
Anticancer Properties
The compound has been investigated for its anticancer properties. Research indicates that derivatives of coumarins, including this specific compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation:
- Cytotoxicity Studies : In vitro studies have shown that compounds structurally related to 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one can effectively inhibit the growth of cancer cells through mechanisms that involve oxidative stress and disruption of cellular signaling pathways .
Bioactivity and Pharmacological Insights
Bioactive Compound
The structural characteristics of this compound suggest it may possess various bioactive properties:
- Antifungal Activity : Some studies have indicated that coumarin derivatives can exhibit antifungal activities, making them potential candidates for developing new antifungal agents .
- Synthesis and Derivatives : The synthesis of related compounds has been explored through various chemical reactions, including cycloaddition methods that enhance their pharmacological profiles .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Neuropharmacology | Treatment of Parkinson's Disease | Positive modulation of dopamine D1 receptors |
| Management of Schizophrenia | Alleviation of cognitive impairments | |
| Potential use in Alzheimer's Disease | Improvement of cognitive functions | |
| Oncology | Anticancer properties | Induction of apoptosis and inhibition of proliferation |
| Bioactivity | Antifungal activity | Disruption of fungal cell growth |
Mechanism of Action
The mechanism of action of 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The table below summarizes key structural analogs and their properties:
Key Observations:
Chromen-2-one vs. Benzamide Cores :
- The target compound’s chromen-2-one core is shared with Compounds 3, 9, and 10, which are associated with anti-inflammatory, antimicrobial, and hybrid drug activities . In contrast, benzamide-based analogs (e.g., Compound 6) prioritize BChE inhibition, suggesting core structure dictates target specificity .
Dihydroisoquinoline Moieties: The target compound’s 2-oxoethyl linkage differs from the methylene bridge in Compound 4. The ketone group may introduce conformational rigidity or hydrogen-bonding capacity, altering binding kinetics . Chlorine vs. Methoxy: In Compound 3, chlorine acts as a bioisostere, improving pharmacokinetics compared to the methoxy group in the target compound .
Biological Activity
The compound 4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-7-methoxy-2H-chromen-2-one is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structure
The compound features a chromenone backbone with a methoxy group at position 7 and a dihydroisoquinoline moiety linked through a 2-oxoethyl chain. Its structural formula is represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 334.37 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antifungal Activity
Research indicates that related compounds in the isoquinoline family exhibit significant antifungal properties. A study evaluated various derivatives against phytopathogenic fungi, revealing that many compounds showed higher activity than standard antifungal agents such as sodium azide (SA) and chlorothalonil (CH). For instance, certain derivatives demonstrated inhibition rates exceeding 80% against Alternaria alternata and Fusarium oxysporum at concentrations of 50 μg/mL .
Anticancer Potential
Isoquinoline derivatives have been studied for their anticancer effects, particularly as inhibitors of tyrosyl DNA phosphodiesterase 2 (TDP2). In a systematic structure-activity relationship (SAR) study, compounds were synthesized and tested for their ability to inhibit TDP2, with one analog demonstrating an IC50 of 4.8 μM . This suggests potential applications in cancer therapy, particularly in targeting DNA repair mechanisms.
Neuroprotective Effects
Some studies suggest that isoquinoline derivatives may offer neuroprotective benefits. Compounds similar to the target compound have been investigated for their efficacy in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The pharmacological profiles indicate that these compounds could modulate neurotransmitter systems or exhibit antioxidant properties .
Study on Antifungal Activity
In a comprehensive study published in PMC6269970, researchers tested 24 isoquinoline derivatives against seven species of phytopathogenic fungi. The results indicated that compounds with specific substituents on the N-phenyl ring exhibited enhanced antifungal activity. Notably, compound 8 showed the highest activity with an inhibition rate of 93.9% against Fusarium solani .
TDP2 Inhibition Study
Another significant study focused on the inhibition of TDP2 by isoquinoline derivatives. The best-performing analogs were subjected to detailed SAR analysis, revealing insights into how modifications influenced binding affinity and inhibitory potency. The findings suggest that further optimization could lead to more effective TDP2 inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
